

Best practices for handling and disposal of JNJ-26146900

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Compound of Interest		
Compound Name:	JNJ-26146900	
Cat. No.:	B1673006	Get Quote

Technical Support Center: JNJ-26146900

Disclaimer: **JNJ-26146900** is a selective androgen receptor modulator (SARM) that was developed for preclinical research and was never marketed. As such, a formal Safety Data Sheet (SDS) is not publicly available. The information provided herein is intended for use by qualified researchers and is based on general laboratory safety principles and data from preclinical studies. This guide is not a substitute for a comprehensive institutional safety review and risk assessment, which should be performed before handling this compound. All procedures should be conducted in accordance with local, state, and federal regulations.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-26146900**?

A1: **JNJ-26146900** is a nonsteroidal, selective androgen receptor modulator (SARM). It was developed by Johnson & Johnson for the potential treatment of prostate cancer but did not proceed beyond preclinical research.[1] In animal models, it has demonstrated tissue-selective activity, showing androgenic (anabolic) effects in muscle and bone while exhibiting antiandrogenic (antagonistic) effects in the prostate.[1]

Q2: What is the mechanism of action of **JNJ-26146900**?

A2: **JNJ-26146900** functions by binding to the androgen receptor (AR).[2] Unlike traditional androgens, which act as full agonists in all tissues, **JNJ-26146900** has mixed agonist and



antagonist effects depending on the target tissue.[1] This tissue-selective action is a defining characteristic of SARMs.[3][4] In muscle and bone, it appears to induce a conformational change in the AR that promotes anabolic activity, while in the prostate, it acts as an antagonist, blocking the receptor and inhibiting androgen-driven growth.[1]

Q3: What is the solubility of JNJ-26146900?

A3: While specific solubility data is limited, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) for in vitro stock solutions. For in vivo formulations, it has been prepared for oral gavage using vehicles that may include DMSO, PEG300, Tween 80, and water, or suspended in solutions like carboxymethyl cellulose.[5]

Q4: What personal protective equipment (PPE) should be worn when handling JNJ-26146900?

A4: When handling **JNJ-26146900**, especially in its powdered form, appropriate PPE is crucial. This includes a lab coat, safety goggles or glasses, and chemical-resistant gloves (e.g., nitrile). [6][7][8] All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation.[6][8]

Best Practices for Handling and Disposal Handling

- Engineering Controls: Always handle the powdered form of **JNJ-26146900** within a certified chemical fume hood to minimize inhalation risk.[6][8]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a fully buttoned lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
 [6][9]
- Hygiene: Avoid all direct contact. Do not eat, drink, or apply cosmetics in the laboratory.[7]
 Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
- Aerosol Prevention: Be cautious when handling the solid to avoid creating dust. When preparing solutions, add the solvent to the solid slowly.



Storage

- Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Stock Solutions: For long-term storage, solutions (e.g., in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10]

Disposal

- Waste Management: Dispose of all waste containing JNJ-26146900 in accordance with all
 applicable federal, state, and local regulations. Do not dispose of it down the drain or in the
 regular trash.
- Containers: Waste should be collected in designated, properly labeled, and sealed containers for hazardous chemical waste.
- Decontamination: Decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.[8]

Quantitative Data Summary

Parameter	Value	Species/System	Reference
Binding Affinity (Ki)	400 nM	Rat Androgen Receptor	[2][5]
In Vivo Efficacy	Reduced prostate tumor weight to ~30% of control at 100 mg/kg	CWR22-LD1 mouse xenograft model	[5]
In Vivo Efficacy	Prevented castration- induced tibial bone loss at 30 mg/kg	Adult Sprague-Dawley rats	[5]
In Vivo Efficacy	Diminished ventral prostate weight at 10, 30, and 100 mg/kg	Mature male Sprague- Dawley rats	[5]



Experimental Protocols

Protocol 1: In Vitro Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like **JNJ-26146900** for the androgen receptor.

- Preparation of AR Source: Utilize a cell line engineered to express the human androgen receptor (e.g., transfected COS-7 cells) or use a purified recombinant human AR preparation.[11]
- Radioligand Preparation: Prepare a solution of a high-affinity radiolabeled androgen, such as [3H]-R1881 (methyltrienolone).
- Test Compound Dilution: Prepare a serial dilution of JNJ-26146900 (e.g., from 1 nM to 100 μM) in an appropriate assay buffer. Also, prepare a vehicle control (e.g., DMSO).
- Assay Setup: In a 96-well plate, combine the AR source, a fixed concentration of the [³H]-R1881 radioligand, and varying concentrations of JNJ-26146900. Include wells for total binding (radioligand + AR source) and non-specific binding (radioligand + AR source + a high concentration of a non-labeled androgen like DHT).
- Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).
- Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a glass fiber filter mat, which traps the receptor complexes.
- Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of JNJ-26146900. Plot
 the percentage of specific binding against the log concentration of JNJ-26146900 to
 generate a competition curve. Determine the IC50 (the concentration of JNJ-26146900 that
 displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.



Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol is based on a study design where **JNJ-26146900** was tested for its ability to reduce prostate tumor growth.[5]

- Animal Model: Use immunodeficient mice (e.g., male nude mice). Implant them subcutaneously with an androgen-dependent prostate cancer cell line, such as CWR22.
- Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
- Animal Grouping: Randomize animals into treatment groups (e.g., Vehicle control, JNJ-26146900 at 30 mg/kg, JNJ-26146900 at 100 mg/kg).
- Formulation Preparation: Prepare the dosing formulation. For example, dissolve **JNJ-26146900** in a vehicle suitable for oral administration, such as a mixture of DMSO, PEG300, Tween 80, and water.[5]
- Administration: Administer the compound or vehicle to the animals daily or twice daily via oral gavage for a specified period (e.g., 3 weeks).[5]
- Monitoring: Monitor animal health and body weight regularly. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
- Endpoint: At the end of the study, euthanize the animals. Excise the tumors and record their final weight.
- Data Analysis: Compare the final tumor weights and the tumor growth rates between the treatment groups and the vehicle control group to determine the efficacy of JNJ-26146900.

Troubleshooting Guides In Vitro Assays



Issue	Possible Cause(s)	Recommended Solution(s)
Compound precipitates in cell culture media.	The working concentration exceeds the compound's aqueous solubility limit. The final DMSO concentration is too low to maintain solubility.	Decrease the final working concentration. Perform a serial dilution by first mixing the DMSO stock into a small volume of media before adding it to the final culture volume. Ensure the final DMSO concentration does not exceed a cell-tolerated level (typically ≤ 0.5%).[12]
Inconsistent or non-reproducible results.	Inhomogeneous stock solution. Degradation of the compound. Pipetting errors or inconsistent cell seeding.	Always vortex the stock solution before making dilutions. Prepare fresh dilutions for each experiment. [12] Use calibrated pipettes and ensure a single-cell suspension before seeding. [13]
Low or no observed activity/potency.	The compound has degraded. The assay is not sensitive enough. The cell line does not express a functional AR or has low expression.[14]	Verify the compound's integrity. Optimize assay conditions (e.g., agonist concentration in an antagonist assay). Confirm AR expression in your cell line via Western blot or qPCR.[13] [14]

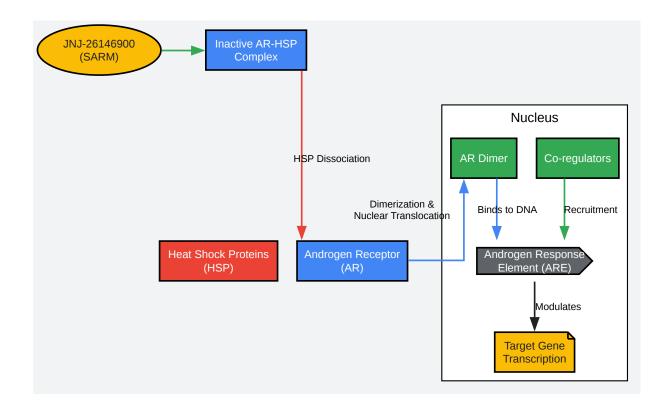
In Vivo Studies (Oral Gavage)



Issue	Possible Cause(s)	Recommended Solution(s)
Animal distress or resistance during dosing.	Improper restraint technique. Stress from the procedure.	Ensure proper training in animal handling and gavage technique. Habituate animals to handling before starting the study. Consider techniques like precoating the gavage needle with sucrose to reduce stress. [15]
Aspiration, esophageal trauma, or mortality.	Incorrect gavage needle placement or size. Forcing the needle.[16] Gastric reflux due to excessive volume.[17]	Ensure the gavage needle is the correct size and length for the animal.[18] Measure the needle from the tip of the nose to the last rib to ensure proper insertion depth.[18] Administer the substance slowly and do not force the needle if resistance is met. Use flexible-tipped needles to reduce trauma risk.[17] Adhere to institutional guidelines for maximum gavage volumes.
High variability in study results.	Inconsistent dosing volume or technique. Stress affecting the biological outcome.[15][16]	Use precise, calibrated equipment for dosing. Ensure the same trained individual performs the gavage for all animals if possible. Implement stress-reduction techniques to minimize the confounding effects of corticosterone release.[15]

Visualizations: Signaling Pathways and Workflows

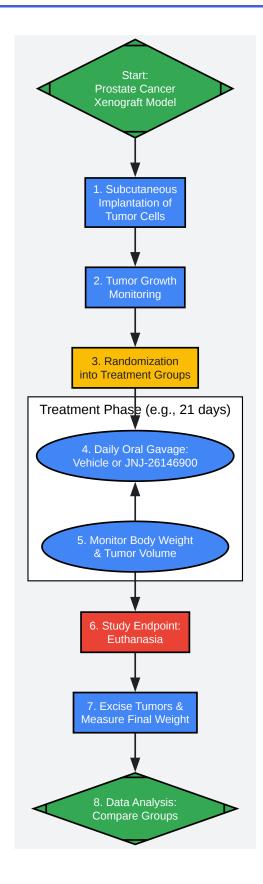




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Caption: Simplified signaling pathway for a Selective Androgen Receptor Modulator (SARM).





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